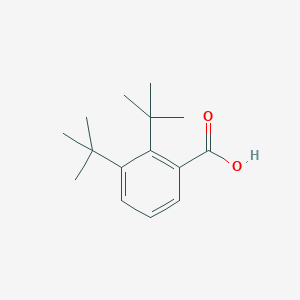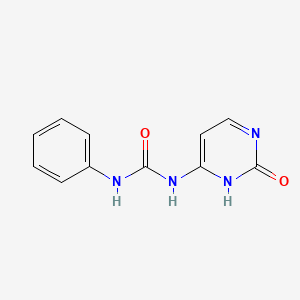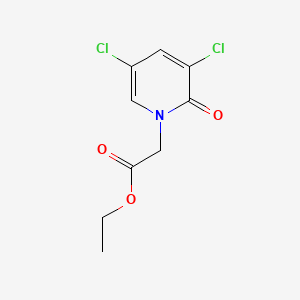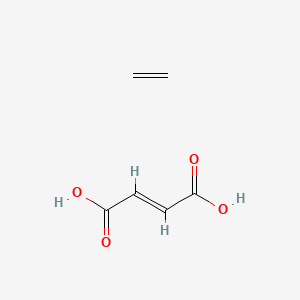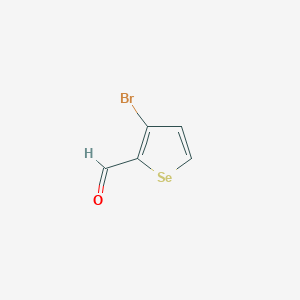
2,3-Difluoro-2,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12F2. It is a fluorinated derivative of 2,3-dimethylbutane, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-dimethylbutane typically involves the fluorination of 2,3-dimethylbutane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as electrochemical fluorination (ECF). In ECF, the compound is subjected to an electric current in the presence of a fluorine-containing electrolyte, leading to the selective fluorination of the desired positions on the molecule. This method offers better control over the reaction and higher yields compared to direct fluorination.
化学反応の分析
Types of Reactions
2,3-Difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the removal of fluorine atoms, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkanes depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is 2,3-dimethylbutane.
科学的研究の応用
2,3-Difluoro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes. It is also used in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in studies related to the interaction of fluorinated compounds with biological systems, including enzyme inhibition and protein binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and lipophilicity.
Industry: It is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation. This can enhance its binding affinity to specific enzymes or receptors, leading to potential biological effects. The exact mechanism of action depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2,3-Dimethylbutane: The non-fluorinated parent compound.
2-Fluoro-2,3-dimethylbutane: A mono-fluorinated derivative.
2,3-Difluoro-2,3-dimethylpentane: A similar compound with an additional carbon atom.
Uniqueness
2,3-Difluoro-2,3-dimethylbutane is unique due to the presence of two fluorine atoms at specific positions, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
特性
CAS番号 |
17603-29-1 |
|---|---|
分子式 |
C6H12F2 |
分子量 |
122.16 g/mol |
IUPAC名 |
2,3-difluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12F2/c1-5(2,7)6(3,4)8/h1-4H3 |
InChIキー |
ANNYAEPJMBHHJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



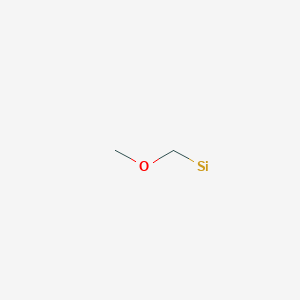
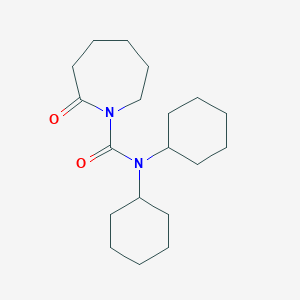
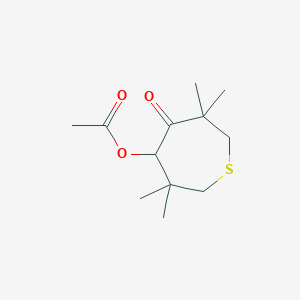

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

